molecular formula C10H19NO4 B2974094 Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate CAS No. 88574-53-2

Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate

Cat. No. B2974094
CAS RN: 88574-53-2
M. Wt: 217.265
InChI Key: PARMXQJJKOUVHS-UHFFFAOYSA-N
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Description

Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate is a chemical compound with the IUPAC name ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate . It is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate contains a total of 42 bonds, including 19 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), 1 amidine derivative, 1 primary amine (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate is a pale-yellow to yellow-brown liquid . Its molecular weight is 217.27 .

Scientific Research Applications

Dipeptide Synthesis

Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate: is used in the synthesis of dipeptides. This compound, being a tert-butyloxycarbonyl-protected amino acid, allows for the protection of amino groups during the peptide coupling process. The protection prevents unwanted side reactions and ensures a higher yield of the desired dipeptide .

Ionic Liquid Formation

The compound serves as a precursor for the formation of amino acid ionic liquids (AAILs). These AAILs are derived from tert-butyloxycarbonyl-protected amino acids and have been used as solvents and reagents in organic synthesis, particularly in peptide synthesis .

Amide Bond Formation

In organic synthesis, Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate is utilized to facilitate amide bond formation without the need for additional base, which streamlines the synthesis process and can improve reaction times .

Synthetic Support in Peptide Synthesis

This compound is also involved in peptide synthesis as a synthetic support. Its protected form allows for a more controlled synthesis environment, reducing the complexity of the reaction and improving the efficiency of peptide chain assembly .

Selective Organic Synthesis

Due to its protected nature, Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate is valuable in selective organic synthesis. It minimizes the risk of multiple reactive groups engaging in side reactions, thus preserving the integrity of the target molecule .

Research and Development in Material Science

The compound’s role in the development of novel room-temperature ionic liquids suggests potential applications in material science. These ionic liquids could be tailored for specific properties and used in various industrial and research applications .

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARMXQJJKOUVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{[(tert-butoxy)carbonyl]amino}propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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